(2Z)-2-[(2E)-3-phenylprop-2-en-1-ylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
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Overview
Description
The compound (2Z)-2-[(2E)-3-phenylprop-2-en-1-ylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is a complex organic molecule that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2E)-3-phenylprop-2-en-1-ylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-phenylprop-2-en-1-al with 6-hydroxy-1-benzofuran-3(2H)-one under basic conditions to form the desired product. The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-2-[(2E)-3-phenylprop-2-en-1-ylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride is typical.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzofuran compounds .
Scientific Research Applications
The compound has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2Z)-2-[(2E)-3-phenylprop-2-en-1-ylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one exerts its effects involves interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to the inhibition of key enzymes involved in cell proliferation. The compound may also interact with viral proteins, disrupting their function and inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Benzothiophene: A sulfur analog with similar biological activities.
Coumarin: A structurally related compound with diverse applications.
Uniqueness
Its specific arrangement of functional groups contributes to its unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C26H20O3 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
(2Z)-6-[(E)-3-phenylprop-2-enoxy]-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C26H20O3/c27-26-23-17-16-22(28-18-8-14-21-11-5-2-6-12-21)19-25(23)29-24(26)15-7-13-20-9-3-1-4-10-20/h1-17,19H,18H2/b13-7+,14-8+,24-15- |
InChI Key |
XVNKBCYGGXNMLG-RTNGXHSKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C(=O)/C(=C/C=C/C4=CC=CC=C4)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C(=O)C(=CC=CC4=CC=CC=C4)O3 |
Origin of Product |
United States |
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